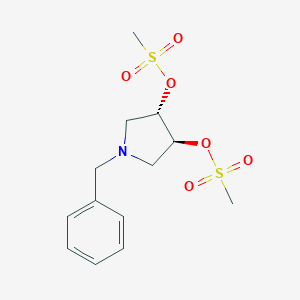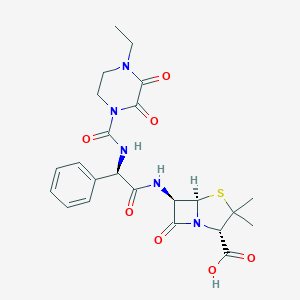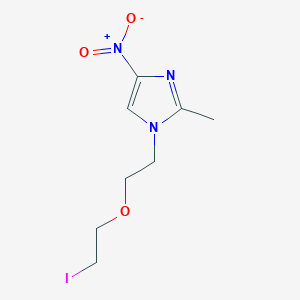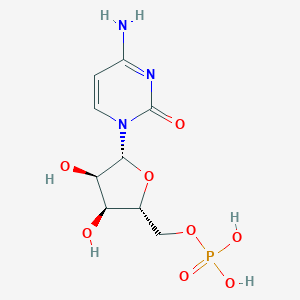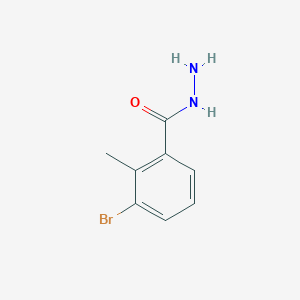
3-Bromo-2-methylbenzhydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-2-methylbenzhydrazide is a chemical compound that has been the subject of various scientific studies due to its interesting structural and chemical properties. Its synthesis and characterization, as well as its potential in forming new compounds through chemical reactions, make it a significant molecule in organic chemistry research.
Synthesis Analysis
The synthesis of 3-Bromo-2-methylbenzhydrazide and related compounds typically involves the reaction of brominated benzaldehydes with hydrazides. For example, Zhu et al. (2011) synthesized two new hydrazone compounds, including 3-bromo-N′-(2-methoxybenzylidene)benzohydrazide, characterized by elemental analysis, IR, and single-crystal X-ray diffractions (Zhu, 2011).
Molecular Structure Analysis
The molecular structure of these compounds has been determined through various analytical techniques, including single-crystal X-ray diffraction. The crystalline structure reveals important aspects about the spatial arrangement and helps in understanding the compound's reactivity and interaction with other molecules (Zhu, 2011).
Chemical Reactions and Properties
Hydrazone compounds, such as those synthesized by Zhu, participate in various chemical reactions, showcasing their reactivity and potential for creating new molecular structures. These compounds display E configurations with respect to the C=N double bonds and are linked through N-H...O hydrogen bonds, forming chains in their crystal structures (Zhu, 2011).
科学的研究の応用
Synthesis and Material Science Applications
In materials science, 3-Bromo-2-methylbenzhydrazide derivatives have been utilized in synthesizing metal complexes with potential applications in photophysics and catalysis. For instance, research conducted by Stagni et al. (2008) focused on synthesizing heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes with tetrazolate chelate ligands, exploring their electrochemical and photophysical properties. These complexes demonstrate a wide range of emission properties, making them suitable for applications in organic light-emitting devices (OLEDs) and potentially as markers for biological labeling (Stagni et al., 2008).
Catalytic and Biological Activities
On the biological and catalytic front, 3-Bromo-2-methylbenzhydrazide derivatives have shown promising results. Research by Qian et al. (2014) introduced oxidovanadium(V) complexes with tridentate hydrazone and bidentate benzohydroxamate ligands, demonstrating significant urease inhibition, a valuable property for developing urease inhibitors with potential medical applications (Qian et al., 2014).
Antimicrobial and Anticancer Properties
Furthermore, the synthesis of new hydrazone compounds, such as 3-bromo-N'-(2-chloro-5-nitrobenzylidene)-benzohydrazide and 3-bromo-N'-(4-nitrobenzylidene)benzohydrazide, has revealed potential antimicrobial activities. These compounds, through their structure-activity relationship, offer insights into designing new antimicrobial agents (Zhu, 2011).
Photodynamic Therapy and Antioxidant Effects
The exploration of 3-Bromo-2-methylbenzhydrazide derivatives extends to photodynamic therapy and antioxidant effects. The compound 3-bromo-4,5-dihydroxybenzaldehyde, while not directly a derivative of 3-Bromo-2-methylbenzhydrazide, shares a similar brominated benzyl core, indicating the broader interest in brominated aromatic compounds for their bioactive properties. This compound has shown cytoprotective effects against oxidative damage in skin cells, underlining the potential of brominated derivatives in therapeutic applications (Ryu et al., 2019).
Safety And Hazards
特性
IUPAC Name |
3-bromo-2-methylbenzohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c1-5-6(8(12)11-10)3-2-4-7(5)9/h2-4H,10H2,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAAKSCUEVFJSTN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)C(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40391565 |
Source


|
| Record name | 3-BROMO-2-METHYLBENZHYDRAZIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40391565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-methylbenzhydrazide | |
CAS RN |
108485-07-0 |
Source


|
| Record name | 3-BROMO-2-METHYLBENZHYDRAZIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40391565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



